molecular formula C8H16ClNO B15296276 [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

Cat. No.: B15296276
M. Wt: 177.67 g/mol
InChI Key: FNTFHEQGCDPZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Aminomethyl)bicyclo[211]hexan-1-yl]methanol hydrochloride is a compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclo[211]hexane structure, which imparts specific chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride typically involves the formation of the bicyclo[2.1.1]hexane core followed by functionalization. One common approach is the photochemical [2 + 2] cycloaddition reaction, which forms the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction of the aminomethyl group can produce primary amines.

Scientific Research Applications

[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl and methanol groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride lies in its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

[3-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-4-7-3-8(5-10)1-6(7)2-8;/h6-7,10H,1-5,9H2;1H

InChI Key

FNTFHEQGCDPZOT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CC2CN)CO.Cl

Origin of Product

United States

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